molecular formula C20H26O6S2 B14152136 4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester CAS No. 24330-58-3

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester

Cat. No.: B14152136
CAS No.: 24330-58-3
M. Wt: 426.6 g/mol
InChI Key: XTLNVJSPYRYVKI-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester typically involves the esterification of 4-methylbenzenesulfonic acid with the corresponding alcohol, 3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized aromatic compounds.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, leading to the formation of sulfonate esters and other derivatives. These interactions are crucial in many synthetic pathways and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-methyl-: This compound is structurally similar but lacks the ester functionality.

    Benzoic acid, 4-methyl-, 3-methyl-2-butyl ester: Another similar compound with a different ester group.

    Benzenesulfonic acid, 4-methyl-, methyl ester: Similar in structure but with a simpler ester group.

Uniqueness

4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester is unique due to its specific ester group, which imparts distinct reactivity and functional properties. This uniqueness makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

24330-58-3

Molecular Formula

C20H26O6S2

Molecular Weight

426.6 g/mol

IUPAC Name

[3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H26O6S2/c1-15(2)18(13-25-27(21,22)19-9-5-16(3)6-10-19)14-26-28(23,24)20-11-7-17(4)8-12-20/h5-12,15,18H,13-14H2,1-4H3

InChI Key

XTLNVJSPYRYVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

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